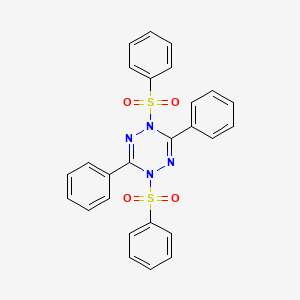
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two benzenesulfonyl groups and two phenyl groups attached to a tetrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenesulfonyl chloride with hydrazine to form a sulfonyl hydrazide intermediate. This intermediate is then reacted with diphenylacetylene under specific conditions to form the desired tetrazine compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the tetrazine ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine has found applications in several areas of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in oxidation reactions, the compound can generate reactive intermediates that interact with other molecules, leading to the formation of new products. The presence of the tetrazine ring and sulfonyl groups plays a crucial role in its reactivity and interactions with other chemical species.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Known for its applications in liquid crystal compositions.
1,4-Bis(phenylsulfonyloxy)benzene: Studied for its photochemical properties and acid generation.
Uniqueness
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine is unique due to the presence of both benzenesulfonyl and tetrazine moieties, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
65183-22-4 |
|---|---|
Fórmula molecular |
C26H20N4O4S2 |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
1,4-bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C26H20N4O4S2/c31-35(32,23-17-9-3-10-18-23)29-25(21-13-5-1-6-14-21)27-30(26(28-29)22-15-7-2-8-16-22)36(33,34)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
VGWJCWQZPOLOGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


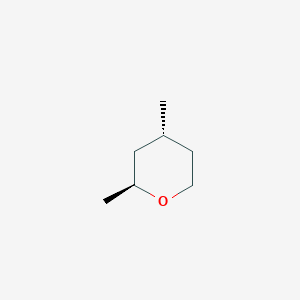

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)


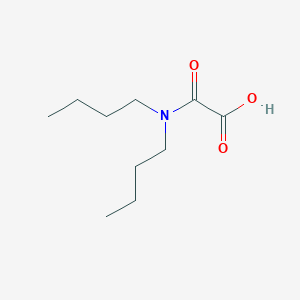
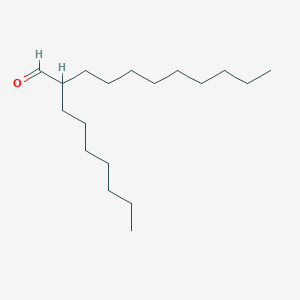
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
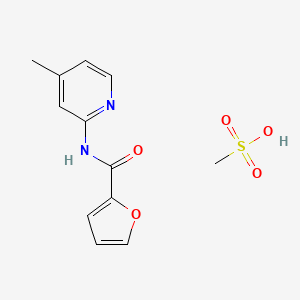

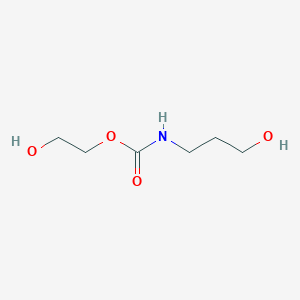
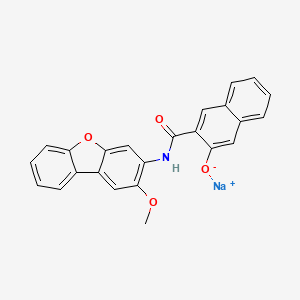
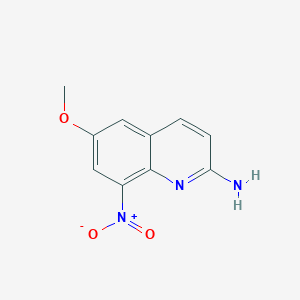
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
